tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784618
InChI: InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12-
SMILES:
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate

CAS No.:

Cat. No.: VC15784618

Molecular Formula: C14H21N3O3

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate -

Specification

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
IUPAC Name tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate
Standard InChI InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12-
Standard InChI Key FBOOJRZVMPVFMV-ATVHPVEESA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=NC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1

Introduction

Tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate is a complex organic compound classified as a carbamate. It features a unique structure that includes a tert-butyl group, a hydroxyimino functional group, and a pyridine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate typically involves several steps, including the formation of a hydroxyimino intermediate and its subsequent coupling with tert-butyl carbamate. Common synthetic routes vary in efficiency and yield based on reaction conditions such as temperature, solvent choice, and the presence of catalysts.

Synthesis Steps

  • Formation of Hydroxyimino Intermediate: The starting material, typically a pyridine derivative, is reacted with hydroxylamine hydrochloride in the presence of a base.

  • Coupling with Tert-Butyl Carbamate: The hydroxyimino intermediate is then coupled with tert-butyl carbamate using a coupling reagent and a catalyst.

Potential Applications

Tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate has potential applications across various scientific fields, including pharmaceuticals and agrochemicals. Its unique structural features may allow for exploration in materials science or agriculture, depending on its reactivity and stability.

Potential Applications Table

FieldPotential Use
PharmaceuticalsDrug Development
AgrochemicalsPesticide or Herbicide Development
Materials ScienceNovel Material Synthesis

Interaction Studies

Interaction studies involving tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate focus on its binding affinity and selectivity towards various biological targets, including proteins and nucleic acids. These studies are essential for determining the viability of this compound as a drug candidate.

Interaction Mechanisms

  • Hydrogen Bonding: The hydroxyimino group can form hydrogen bonds with active sites on biological macromolecules.

  • π-π Interactions: The pyridine ring can participate in π-π interactions, modulating the activity of target molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate, each with unique properties:

Compound NameStructure FeaturesUnique Aspects
Tert-Butyl CarbamateContains a tert-butyl group and carbamate functionalitySimpler structure without hydroxyimino or pyridine
Pyridine-Based CarbamatesIncorporates pyridine rings with various substituentsVaries widely in biological activity depending on substituents
Hydroxyimino DerivativesFeatures hydroxyimino groups linked to different scaffoldsOften exhibits antioxidant properties

These comparisons highlight the uniqueness of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate due to its specific combination of functional groups, which may confer distinct biological properties not found in simpler analogs.

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